molecular formula C19H20N2O B5207546 1-butoxy-4-(4-methylphenyl)phthalazine

1-butoxy-4-(4-methylphenyl)phthalazine

Cat. No. B5207546
M. Wt: 292.4 g/mol
InChI Key: FWNQGEYNJSTMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butoxy-4-(4-methylphenyl)phthalazine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the class of phthalazines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

1-butoxy-4-(4-methylphenyl)phthalazine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes this compound a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 1-butoxy-4-(4-methylphenyl)phthalazine is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, leading to an increase in the concentration of acetylcholine in the brain. This results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory retention in animal models. The compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butoxy-4-(4-methylphenyl)phthalazine in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using the compound is its potential toxicity and adverse effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 1-butoxy-4-(4-methylphenyl)phthalazine. One potential area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could lead to the development of more effective drugs for the treatment of neurological disorders. Another area of research is the investigation of the compound's potential applications in the treatment of cancer and cardiovascular disease, based on its antioxidant and anti-inflammatory properties. Overall, this compound is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-butoxy-4-(4-methylphenyl)phthalazine involves the reaction of 4-methylbenzaldehyde and 1-bromo-4-nitrobenzene in the presence of a base, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon. The resulting amine is then reacted with butyl bromide and phthalic anhydride in the presence of a base to yield the final product.

properties

IUPAC Name

1-butoxy-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-3-4-13-22-19-17-8-6-5-7-16(17)18(20-21-19)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNQGEYNJSTMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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